molecular formula C12H15NO B1356940 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 181122-00-9

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1356940
M. Wt: 189.25 g/mol
InChI Key: XQSXUDFDIMWBNI-UHFFFAOYSA-N
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Description

Usually, this would include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrophilic Substitution and α-Lithiation

The compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one undergoes α-lithiation and electrophilic substitution, which are key reactions in organic synthesis. This process allows the creation of a range of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a platform for synthesizing various functionalized molecules (Bouclé Sébastien, G. Jérôme, & Viaud Marie-Claude, 2010).

Use in Organic Synthesis

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is significant in organic synthesis, particularly for producing enantiomerically pure benzothiazines and quinolones. These compounds have biological and pharmacological importance and can be synthesized under mild conditions (M. Harmata & Xuechuan Hong, 2007).

Synthetic Approaches for Biological Activity

The compound serves as a precursor in synthesizing 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are notable for their biological activity. These derivatives have been used in creating valuable molecules, such as the anticancer drug tipifarnib (I. Mierina, M. Jure, & Agnese Stikute, 2016).

Photoinduced Addition Applications

The compound is involved in photoinduced addition reactions with water and alcohols, forming 4-hydroxy- or 4-alkoxytetrahydroquinolines, which have potential applications in photochemistry and synthesis (T. Nekipelova, L. N. Kurkovskaya, I. I. Levina, V. Shishkov, & V. Kuzmin, 2001).

Synthesis of Lamellarin U and G Trimethyl Ether

The compound plays a role in synthesizing lamellarin U and lamellarin G trimethyl ether, where it serves as a starting material. These molecules are significant due to their acid-sensitive protecting groups, useful in creating diverse pharmacologically active molecules (J. Liermann & T. Opatz, 2008).

Halosulfonylation for Synthesis of Functionalized Molecules

A novel cascade halosulfonylation process utilizing 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one enables the efficient synthesis of densely functionalized molecules. This method involves multiple bond-forming events, including C-S, C-C, and C-I or C-Br bonds, contributing to the rapid construction of molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, Ai‐Fang Wang, Jiang-Kai Qiu, P. Wei, De-cai Wang, Guigen Li, & S. Tu, 2016).

X-ray Diffraction Data and Molecular Characterization

The X-ray diffraction data of related derivatives, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for their molecular characterization. This research is fundamental in understanding the crystallographic properties of similar compounds (J. H. Quintana, J. Henao, C. Flórez, Carlos E. Puerto Galvis, & V. Kouznetsov, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4,4,6-trimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXUDFDIMWBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578242
Record name 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

181122-00-9
Record name 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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